molecular formula C15H23N3O3S B5867921 N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide

N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide

Cat. No. B5867921
M. Wt: 325.4 g/mol
InChI Key: XNLTXYOAMQNZBN-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide, also known as DPPES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPES is a sulfamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. This inhibition leads to the depletion of intracellular nucleotides, which ultimately results in cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide in lab experiments is its versatility. N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide can be used in various assays, including cell viability assays, enzyme activity assays, and fluorescence assays. Another advantage is its stability. N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide is a stable compound that can be stored for long periods without degradation. However, one limitation of using N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide in lab experiments is its toxicity. N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for research on N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide. One direction is the development of N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of novel N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide derivatives with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide and to identify its molecular targets.

Synthesis Methods

N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide can be synthesized through various methods, including the reaction of N-phenylsulfamide with 2-oxo-2-(1-piperidinyl)ethyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-phenylsulfamide with 2-oxo-2-(1-piperidinyl)ethyl isocyanate in the presence of a base. Both methods yield N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide as a white crystalline solid.

Scientific Research Applications

N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been shown to exhibit antitumor activity against various cancer cell lines. In material science, N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been used as a building block for the synthesis of functionalized polymers. In analytical chemistry, N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-16(2)22(20,21)18(14-9-5-3-6-10-14)13-15(19)17-11-7-4-8-12-17/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLTXYOAMQNZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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